Methyl vanillate
Overview
Description
Methyl vanillate, also known as methyl 4-hydroxy-3-methoxybenzoate, is an organic compound belonging to the class of benzoate esters. It is the methyl ester of vanillic acid and is characterized by its pleasant vanilla-like aroma. This compound is commonly found in vanilla beans and is used in various applications, including flavoring agents and pharmaceuticals .
Mechanism of Action
Target of Action
Methyl vanillate’s primary target is the Wnt/β-catenin pathway . This pathway plays a crucial role in regulating cell growth and differentiation, and its activation has been associated with various biological effects .
Mode of Action
This compound acts as an activator of the Wnt/β-catenin pathway . It increases the expression and nuclear translocation of β-catenin in osteoblasts, which are cells responsible for bone formation . This interaction results in the activation of the Wnt/β-catenin pathway, leading to changes in cell behavior .
Biochemical Pathways
The activation of the Wnt/β-catenin pathway by this compound affects various downstream effects. For instance, it leads to an increase in alkaline phosphatase (ALP) activity in osteoblasts, a marker of bone formation .
Result of Action
The activation of the Wnt/β-catenin pathway by this compound leads to increased bone formation . This is due to the upregulation of ALP activity in osteoblasts, leading to enhanced bone mineralization .
Biochemical Analysis
Biochemical Properties
Methyl vanillate is involved in several biochemical reactions, primarily due to its role as an antioxidant. It interacts with various enzymes and proteins, including those involved in the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation. This compound has been shown to activate this pathway, leading to increased expression and nuclear translocation of β-catenin in osteoblast cells . Additionally, it enhances alkaline phosphatase activity in a dose-dependent manner . These interactions highlight the compound’s potential in promoting bone health and regeneration.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In ovarian cancer cells, it inhibits proliferation, migration, and epithelial-mesenchymal transition through the ZEB2/Snail signaling pathway . This inhibition is dose-dependent and is not observed in normal ovarian surface epithelial cells at low concentrations . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest for cancer therapy and other medical applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to and activates the Wnt/β-catenin pathway, leading to increased β-catenin expression and nuclear translocation . This activation promotes osteoblast differentiation and bone formation. Additionally, this compound inhibits the ZEB2/Snail signaling pathway in ovarian cancer cells, reducing their proliferation and migration . These molecular interactions underscore the compound’s potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, maintaining its antioxidant properties . Long-term studies indicate that this compound can sustain its effects on cellular function, including its role in inhibiting cancer cell proliferation and promoting bone health
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit cancer cell proliferation without affecting normal cells . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies in animal models are crucial for understanding the compound’s safety and efficacy at various dosages.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its antioxidant properties. It interacts with enzymes such as β-catenin and alkaline phosphatase, influencing metabolic flux and metabolite levels . These interactions are essential for its role in promoting bone health and inhibiting cancer cell proliferation. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments These interactions are essential for its biological activity and therapeutic potential
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its interaction with biomolecules and enzymes, influencing its therapeutic effects. Understanding the subcellular localization of this compound is vital for developing targeted therapies and optimizing its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl vanillate can be synthesized through the esterification of vanillic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of vanillic acid derived from lignin, a byproduct of the paper industry. The process involves the use of methanol and an acid catalyst, followed by purification steps to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form vanillic acid.
Reduction: Reduction of this compound can yield vanillyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Depending on the nucleophile used, various substituted benzoates.
Scientific Research Applications
Methyl vanillate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Comparison with Similar Compounds
Methyl vanillate is similar to other benzoate esters and phenolic compounds. Some of the similar compounds include:
Vanillin: The primary component of vanilla extract, used as a flavoring agent.
Vanillic Acid: The parent compound of this compound, used in the synthesis of various organic compounds.
Vanillyl Alcohol: A reduction product of this compound, used in the synthesis of fragrances and flavoring agents.
Uniqueness: this compound is unique due to its combination of pleasant aroma and potential therapeutic properties. Its ability to act as an antioxidant and anti-inflammatory agent, along with its role in increasing bone mass, sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 4-hydroxy-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWTXUYLKBHMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074345 | |
Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-74-6 | |
Record name | Methyl vanillate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3943-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl vanillate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl vanillate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08711 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl vanillate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl vanillate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL VANILLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXG8QSO3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl vanillate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240266 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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